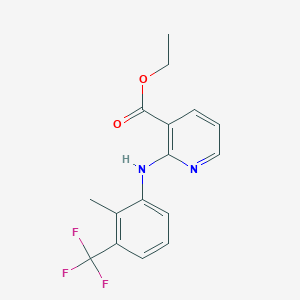

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c1-3-23-15(22)11-6-5-9-20-14(11)21-13-8-4-7-12(10(13)2)16(17,18)19/h4-9H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICOBQMQNHKGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54396-42-8 | |

| Record name | 3-Pyridinecarboxylic acid, 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUNIXIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XBM1LQY7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations:

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Sodium methoxide | Various substituted derivatives |

Biology

Research indicates that this compound exhibits potential biological activity, particularly in relation to anti-inflammatory and analgesic effects. Studies have focused on its interactions with cyclooxygenase enzymes, which are critical in inflammatory pathways.

Medicine

This compound is under investigation for its potential use in drug development:

- Anti-inflammatory Agents : Its structure suggests efficacy in reducing inflammation.

- Analgesics : The compound is being explored for pain relief applications.

Case studies have demonstrated its effectiveness in animal models of inflammation, highlighting its therapeutic potential.

Industry

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for:

- Developing new agricultural chemicals that require specific biological activity.

- Synthesizing pharmaceutical intermediates that can lead to novel drug formulations.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity, receptor binding, and signal transduction, ultimately affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

(1) Ester Group Variations

- Morniflumate (2-morpholinoethyl ester): Designed as a prodrug for niflumic acid, its morpholinoethyl group delays hydrolysis, reducing gastrointestinal toxicity compared to direct niflumic acid administration .

- Methyl/ethyl esters (e.g., Methyl 2-chloro-6-(trifluoromethyl)nicotinate): Smaller ester groups (methyl vs.

(2) Substituent Position and Bioactivity

- Trifluoromethyl Position: The target compound’s 3-CF₃ group on the anilino moiety contrasts with Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate’s 4-CF₃ phenyl group . Meta-substituted CF₃ groups often improve binding affinity in kinase inhibitors due to optimal steric and electronic effects.

- Anilino vs. Phenyl Groups: The anilino (-NH-C₆H₄) linkage in the target compound may enhance hydrogen-bonding interactions with biological targets compared to simple phenyl-substituted analogues .

(3) Chloro vs. Amino Substituents

The target compound’s amino group (-NH-) offers hydrogen-bond donor capacity, which is critical for target engagement in many drug-receptor interactions.

Biological Activity

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate, with the CAS number 54396-42-8, is a chemical compound notable for its unique structural features, particularly the trifluoromethyl group. This group significantly influences the compound's biological activity, making it a subject of interest in pharmaceutical research. The compound is characterized by the molecular formula and a molecular weight of 324.30 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential applications in drug development and therapeutic uses.

The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can lead to increased potency in biological systems. This feature allows for better interaction with biological targets, such as enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX), an enzyme pivotal in the inflammatory response .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has shown that modifications to the trifluoromethyl group can significantly alter biological activity. For instance, studies have demonstrated that the introduction of a trifluoromethyl group at specific positions on phenolic rings can enhance inhibitory effects on serotonin uptake by up to six times compared to non-fluorinated analogs .

Case Studies

- Anti-inflammatory Activity : In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting COX enzymes. This inhibition reduces the production of prostaglandins, which are mediators of inflammation.

- Antitumor Activity : A study investigating novel derivatives related to this compound found promising antitumor activity in vitro. The derivatives demonstrated effective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Flunixin Ethyl Ester | Contains a trifluoromethyl group | Anti-inflammatory agent |

| Trifluoromethylphenylamine | Simpler structure with similar features | Varies by specific derivative |

| This compound | Unique combination of trifluoromethyl and nicotinate moiety | Potential anti-inflammatory and antitumor activities |

Q & A

Q. How can researchers validate the role of the trifluoromethyl group in enhancing membrane permeability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.